molecular formula C14H23NO3 B2383324 trans-N-Boc-octahydro-isoquinolin-6-one CAS No. 146548-14-3; 146610-24-4

trans-N-Boc-octahydro-isoquinolin-6-one

Cat. No.: B2383324
CAS No.: 146548-14-3; 146610-24-4
M. Wt: 253.342
InChI Key: MNWQGQXNDLLERG-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-N-Boc-octahydro-isoquinolin-6-one is a bicyclic organic compound characterized by a fused octahydro-isoquinolinone core modified with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom in the trans configuration. Its molecular formula is C₁₄H₂₃NO₃, with a molecular weight of 253.34 g/mol and a purity of ≥98% . The Boc group enhances stability during synthetic processes, particularly in peptide and alkaloid synthesis, by preventing unwanted side reactions at the amine site. The compound’s trans stereochemistry influences its spatial arrangement, reactivity, and intermolecular interactions, making it a critical intermediate in pharmaceutical and organic chemistry .

Properties

IUPAC Name

tert-butyl (4aR,8aR)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h10-11H,4-9H2,1-3H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWQGQXNDLLERG-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CC(=O)CC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between trans-N-Boc-octahydro-isoquinolin-6-one and structurally related compounds:

Parameter This compound cis-Perhydroisoquinolin-1-ones (e.g., Compound 15) Non-Boc-Protected Octahydro-isoquinolin-6-one
Stereochemistry Trans configuration at N-Boc and adjacent substituents Cis configuration at key positions (e.g., C6-hydroxy and C8a-sulfonyl groups) Variable, depending on synthesis
Functional Groups Boc-protected amine, ketone at C6 Hydroxy (C6), methoxycarbonyl (C5), methyl (C8), phenylsulfonyl (C8a) Free amine, ketone at C6
Molecular Weight 253.34 g/mol Not explicitly reported (estimated ~400–450 g/mol based on substituents) ~197–210 g/mol (Boc-free)
Synthetic Utility Intermediate for alkaloids, peptide mimics Used in stereoselective synthesis of complex polycycles Limited due to amine reactivity
Stability High (Boc group prevents oxidation/alkylation) Moderate (sulfonyl groups may hydrolyze under acidic conditions) Low (amine prone to degradation)

Physical and Spectroscopic Data

  • IR Spectroscopy: The Boc group in this compound shows characteristic carbonyl (C=O) stretches at ~1668 cm⁻¹, consistent with related Boc-protected amines .
  • ¹H-NMR : The trans configuration generates distinct splitting patterns for adjacent protons (e.g., axial/equatorial H4a and H8a), differing from cis isomers’ coupling constants .

Research Findings and Industrial Relevance

  • Synthetic Efficiency : Feder et al. demonstrated that Boc-protected intermediates (e.g., 10a ) achieve near-quantitative yields (98%) in deprotection steps, outperforming sulfonyl-protected analogues (e.g., 15 ), which require harsher conditions.
  • Pharmaceutical Applications: this compound is a precursor to opioid antagonists and kinase inhibitors, leveraging its stable bicyclic framework .
  • Commercial Availability : Suppliers like J&K and Huateng list the compound as a high-purity intermediate (≥98%), underscoring its industrial demand .

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